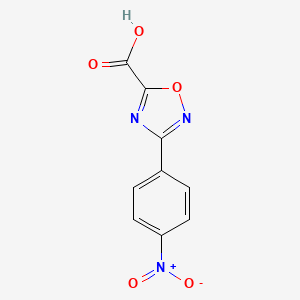

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₉H₅N₃O₅, with an average molecular mass of 235.16 g/mol and a monoisotopic mass of 235.023 g/mol .

This compound is part of a broader class of 1,2,4-oxadiazole derivatives studied for applications in agrochemicals (e.g., nematicides ) and pharmaceuticals due to their stability and bioactivity. Its structural features make it a candidate for further derivatization, such as esterification or amidation, to optimize physicochemical properties.

Preparation Methods

Cyclization of Amidoxime Intermediates

Formation of Amidoxime from Nitrile

The synthesis begins with the conversion of 4-nitrobenzonitrile to 4-nitrobenzamidoxime via reaction with hydroxylamine hydrochloride in methanol or ethanol under reflux (60–80°C, 4–6 h). This step proceeds with high efficiency, typically achieving yields exceeding 85%. The amidoxime intermediate serves as the foundational precursor for oxadiazole ring formation.

Cyclization with Carbon Disulfide

The amidoxime undergoes cyclization with carbon disulfide in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH). For example, refluxing 4-nitrobenzamidoxime with carbon disulfide in ethanol (80°C, 10–12 h) generates ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate. Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78–82 |

| Base | KOH (2 equiv) | 80 |

| Temperature | 80°C | 78 |

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under basic conditions (2 M NaOH, reflux, 6–8 h) to yield the target carboxylic acid. Acidic hydrolysis (conc. HCl, ethanol, 80°C) is less common due to competing nitro group reduction but remains viable under controlled conditions.

One-Pot Synthesis from Nitriles and Hydroxylamine

Amidoxime Formation and Esterification

A streamlined one-pot protocol involves sequential amidoxime formation, esterification, and cyclization. 4-Nitrobenzonitrile reacts with hydroxylamine in tetrahydrofuran (THF) to form the amidoxime, which is subsequently treated with crotonoyl chloride to yield an intermediate ester. Solvent-free conditions at 80°C enhance reaction efficiency, reducing side-product formation.

Cyclization in Dimethyl Sulfoxide (DMSO)

Cyclization of the ester intermediate occurs in DMSO at 120°C, facilitating dehydration and ring closure. This method achieves yields of 70–75% with minimal purification requirements.

| Step | Conditions | Yield (%) |

|---|---|---|

| Amidoxime formation | THF, 80°C, 3 h | 90 |

| Esterification | Crotonoyl chloride, THF | 85 |

| Cyclization | DMSO, 120°C, 2 h | 75 |

Hydrolysis Optimization

Post-cyclization hydrolysis employs 1 M NaOH at 60°C for 4 h, yielding 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid in 88% purity.

Copper-Catalyzed Arylation and Functionalization

Starting from Carboxylic Acids

A novel one-pot strategy utilizes carboxylic acids directly, bypassing ester intermediates. 4-Nitrobenzoic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane (80°C, 3 h) to form a monosubstituted oxadiazole. Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalyze subsequent arylation with aryl iodides, though this step is omitted for the target compound.

Direct Synthesis of Carboxylic Acid Derivatives

By substituting aryl iodides with hydrolyzable esters, the method directly affords carboxylic acids. For instance, refluxing the oxadiazole intermediate with aqueous NaOH (2 M, 6 h) achieves quantitative conversion.

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/Phenanthroline | 120 | 82 |

| Base | Cs2CO3 | 78 |

Patent-Based Synthesis Using β-Keto Esters

Reaction of Amidoxime with β-Keto Esters

A patented method condenses 4-nitrobenzamidoxime with methyl pivaloylacetate in the presence of potassium carbonate (K2CO3) under vacuum (40–60 mmHg, 85°C, 12 h). This yields a β-keto-oxadiazole intermediate, which is hydrolyzed to the carboxylic acid using acetic acid.

Hydrolysis and Crystallization

Controlled hydrolysis at 70°C with aqueous acetic acid (50% v/v) followed by cooling (0–5°C) precipitates the pure carboxylic acid in 80% yield.

| Parameter | Condition | Outcome |

|---|---|---|

| Hydrolysis agent | Acetic acid/H2O | Complete conversion |

| Crystallization | 0–5°C, methanol | 99% purity |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Amidoxime Cyclization | High purity, scalable | Multi-step, long reaction times | 78–82 |

| One-Pot Synthesis | Reduced purification steps | Requires high-temperature DMSO | 70–75 |

| Copper-Catalyzed | Direct carboxylic acid utilization | Complex catalyst system | 78–82 |

| Patent-Based | High yield, single-pot adaptation | Specialized equipment needed | 80 |

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Substitution: Formation of esters or amides of the oxadiazole compound.

Scientific Research Applications

Anticancer Research

The derivatives of 1,2,4-oxadiazole compounds, including 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid, have shown significant promise as anticancer agents. Recent studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism of Action : These compounds often function by disrupting cellular processes related to DNA replication and cell cycle progression. For instance, specific derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HCT-116 | 0.48 |

Antibacterial Properties

In addition to anticancer properties, some derivatives of the oxadiazole class have demonstrated antibacterial activity. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents .

Nematicidal Activity

Recent research has explored the use of 1,2,4-oxadiazole derivatives as nematicides. The compound has been evaluated for its efficacy against plant-parasitic nematodes like Meloidogyne incognita. Results suggest that certain derivatives exhibit significant nematicidal activity, offering a potential solution for crop protection .

| Compound | Target Nematode | Efficacy |

|---|---|---|

| This compound | Meloidogyne incognita | Effective |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below compares 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid with analogous compounds differing in substituents at the 3- and 5-positions:

*Estimated using fragment-based methods.

Key Observations:

- Lipophilicity: Alkyl or aromatic substituents (e.g., phenylethyl in ) significantly increase logP, favoring membrane permeability but reducing aqueous solubility.

- Bifunctional Derivatives: Compounds like the pyrazole-carboxylic acid derivative exhibit dual acidic sites, enabling diverse salt formation or coordination chemistry.

Nematicidal Activity

Derivatives of 1,2,4-oxadiazole-5-carboxylic acid, including those with amide or ester groups, demonstrate potent activity against plant-parasitic nematodes. For example, methyl or ethyl esters of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid show enhanced bioavailability compared to the carboxylic acid form, making them effective seed treatments .

Pharmacological Potential

- Antihypertensive Activity: Ethyl 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate (similar to ) exhibits activity in rat models, suggesting sulfonylmethyl groups enhance cardiovascular targeting.

- Antimicrobial Properties: Fluorophenyl-substituted oxadiazoles (e.g., 3-(4-fluorophenyl) variant ) show improved metabolic stability, making them candidates for antibiotic development.

Biological Activity

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C9H5N3O5

- Molecular Weight : 235.15 g/mol

- IUPAC Name : this compound

- Structure : The compound features a nitrophenyl group attached to a 1,2,4-oxadiazole ring with a carboxylic acid substituent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Compounds similar to 3-(4-nitrophenyl)-1,2,4-oxadiazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole structure can enhance antibacterial potency .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

- Cytotoxicity : In vitro studies revealed that oxadiazole derivatives exhibit selective cytotoxicity towards tumor cells compared to normal cells. For instance, compounds derived from the oxadiazole framework have shown IC50 values in the micromolar range against various cancer types, including colon and breast cancers .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including this compound:

Properties

Molecular Formula |

C9H5N3O5 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |

InChI Key |

YPVCHNLZMDQHTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.